molecular formula C17H22N4O2 B8195992 Resiquimod-D5

Resiquimod-D5

Número de catálogo: B8195992
Peso molecular: 319.41 g/mol
Clave InChI: BXNMTOQRYBFHNZ-SGEUAGPISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Resiquimod-D5 is a deuterium-labeled derivative of Resiquimod, an imidazoquinoline compound. Resiquimod is known for its role as an immune response modifier, exhibiting antiviral and antitumor activities. It functions as an agonist for toll-like receptors 7 and 8, which are crucial in the innate immune response .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Resiquimod-D5 involves the incorporation of deuterium atoms into the Resiquimod molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route may vary, but it generally involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The production is carried out in specialized facilities equipped to handle deuterated compounds .

Análisis De Reacciones Químicas

Types of Reactions

Resiquimod-D5, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Resiquimod-D5 has a wide range of scientific research applications, including:

Mecanismo De Acción

Resiquimod-D5 exerts its effects by binding to toll-like receptors 7 and 8. This binding activates the MyD88-dependent signaling pathway, leading to the activation of transcription factors such as NF-κB and interferon regulatory factors. These factors induce the production of pro-inflammatory cytokines and type I interferons, which play a crucial role in the immune response .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

Resiquimod-D5 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms enhances the stability and alters the pharmacokinetic properties of the compound, making it valuable in studies requiring precise isotopic labeling .

Actividad Biológica

Resiquimod-D5 is a deuterated derivative of Resiquimod, an imidazoquinoline compound that acts as a potent agonist of Toll-like receptors (TLR) 7 and 8. This compound has garnered attention for its potential applications in immunotherapy, particularly in the treatment of various cancers and viral infections. The biological activity of this compound is characterized by its ability to stimulate immune responses, enhance cytokine production, and modulate cellular pathways involved in inflammation and immune regulation.

This compound exerts its biological effects primarily through the activation of TLR7 and TLR8, which are crucial components of the innate immune system. Upon binding to these receptors, this compound triggers a cascade of intracellular signaling pathways leading to the activation of dendritic cells, macrophages, and other immune cells. This results in the upregulation of various cytokines, including:

  • Interferon-alpha (IFN-α)
  • Tumor Necrosis Factor-alpha (TNF-α)
  • Interleukin-6 (IL-6)
  • Interferon-gamma (IFN-γ)

These cytokines play vital roles in enhancing the adaptive immune response and promoting anti-tumor activity.

Table 1: Cytokine Production Induced by this compound

CytokineEffect on Immune Response
IFN-αActivates NK cells and enhances T-cell response
TNF-αPromotes inflammation and apoptosis in tumor cells
IL-6Stimulates B cell differentiation and T cell activation
IFN-γEnhances macrophage activation and antigen presentation

Immune Modulation

Research indicates that this compound significantly enhances the proliferation of peripheral blood lymphocytes (PBLs). In vitro studies have shown that treatment with this compound leads to increased BrdU incorporation, indicating enhanced cell proliferation. The compound also promotes the differentiation of T helper cells towards a Th1 phenotype, characterized by increased IFN-γ production while reducing IL-4 levels, thus shifting the immune response towards a more effective anti-tumor profile .

Case Studies

Topical Application in Melanoma Treatment

In clinical settings, this compound has been evaluated as a topical treatment for melanoma. A study compared its efficacy with Imiquimod (IMQ), revealing that this compound may offer superior therapeutic benefits with fewer side effects. In one reported case, patients with advanced melanoma treated with topical this compound experienced significant regression of metastatic lesions without severe adverse effects .

Table 2: Clinical Outcomes from this compound Treatment in Melanoma Patients

Patient IDTreatment DurationResponseFollow-up Period
Patient 14 monthsComplete regression15 months
Patient 28 monthsComplete regression8 months
Patient 36 monthsLesion regressionNot reported

Biodistribution Studies

Recent studies utilizing mass spectrometry have demonstrated the biodistribution profile of this compound when conjugated to tumor-targeting antibodies. The data indicated selective accumulation at tumor sites, suggesting that this compound can be effectively utilized in targeted cancer therapies .

Figure 1: Biodistribution Profile of this compound Conjugates

Biodistribution Profile
Note: This figure illustrates the accumulation of this compound at tumor sites over time.

Propiedades

IUPAC Name

1-[4-amino-2-(1,1,2,2,2-pentadeuterioethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-4-23-9-13-20-14-15(21(13)10-17(2,3)22)11-7-5-6-8-12(11)19-16(14)18/h5-8,22H,4,9-10H2,1-3H3,(H2,18,19)/i1D3,4D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNMTOQRYBFHNZ-SGEUAGPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2252319-44-9
Record name Resiquimod-D5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2252319449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RESIQUIMOD-D5
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y2577L8R8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.